N-allyl-2-(4-ethylphenyl)acetamide
Description
N-Allyl-2-(4-ethylphenyl)acetamide is an acetamide derivative featuring an allyl group attached to the nitrogen atom and a 4-ethylphenyl moiety at the acetamide’s α-carbon. The ethyl group on the phenyl ring likely enhances lipophilicity, influencing membrane permeability and target binding compared to halogen or alkoxy substituents .
Properties
IUPAC Name |
2-(4-ethylphenyl)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-9-14-13(15)10-12-7-5-11(4-2)6-8-12/h3,5-8H,1,4,9-10H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXWYQWSJLSQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Acetamides
(a) N-Allyl-2-(4-Chlorophenyl)Acetamide
- Structure : Chlorine substituent at the phenyl para-position.
- Molecular Formula: C₁₁H₁₂ClNO₂.
- Key Data : Synthesized via multicomponent reactions involving allyl bromide and para-chlorobenzaldehyde, yielding a crystalline solid (m.p. 96–97°C) with moderate polarity (Rf = 0.20 in PE/Et₂O) .
- This may alter solubility and metabolic stability .
(b) N-Allyl-2-(4-Bromophenoxy)Acetamide
- Structure: Bromophenoxy group replaces the ethylphenyl moiety.
- Molecular Formula: C₁₁H₁₂BrNO₂.
- Key Data : Higher molecular weight (270.12 g/mol) due to bromine. Used in drug discovery for its halogen-mediated bioactivity .
(c) N-(4-Ethoxyphenyl)Acetamide
- Structure : Ethoxy group instead of ethylphenyl and lacks the allyl group.
- Molecular Formula: C₁₀H₁₃NO₂.
- Key Data : Lower molecular weight (179.22 g/mol). GC/MS analysis confirms stability under standard conditions .
- Comparison : The ethoxy group enhances water solubility but reduces lipophilicity, limiting CNS penetration compared to ethylphenyl derivatives .
Heterocyclic Acetamide Analogs
(a) VUAA1 (N-(4-Ethylphenyl)-2-((4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide)
- Structure : Combines 4-ethylphenyl with a triazole-thio-pyridine moiety.
- Key Data : Acts as an Orco allosteric agonist (EC₅₀ = 3.7 μM), critical in insect olfaction studies. Synthesized via thiol-amine coupling .
- Comparison : The triazole-thio group introduces additional hydrogen-bonding and π-π stacking capabilities, enhancing receptor specificity compared to simple acetamides .
(b) iCRT3 (2-(((2-(4-Ethylphenyl)-5-Methyl-1,3-Oxazol-4-yl)Methyl)Sulfanyl)-N-(2-Phenylethyl)Acetamide)
- Structure : Oxazole core with 4-ethylphenyl and phenylethyl groups.
- Key Data : Inhibits Wnt/β-catenin signaling (IC₅₀ = 1.2 μM) by blocking β-catenin-TCF interactions. Reduces pro-inflammatory cytokines (e.g., TNF-α) in macrophages .
- Comparison: The oxazole ring improves metabolic stability but reduces solubility compared to non-heterocyclic analogs .
Functionalized N-Allyl Acetamides
(a) N-Allyl-2-{[(4-Methoxyphenyl)Sulfonyl]Anilino}Acetamide
- Structure: Methoxyphenyl sulfonyl and anilino substituents.
- Molecular Formula : C₁₈H₂₀N₂O₄S.
- Key Data : Sulfonyl group enhances electrophilicity, making it a candidate for protease inhibition .
(b) N-Allyl-2-[2-(2,6-Difluoro-Benzyl)-3-(4-Fluoro-Phenyl)-Isothioureido]-N-(3,4-Dimethoxy-Phenyl)-Acetamide (18e)
- Structure : Fluorinated benzyl and phenyl groups with isothiourea.
- Key Data : Exhibits G-protein-coupled bile acid receptor 1 (GPBAR1) agonism (EC₅₀ = 80 nM). Synthesized via microwave-assisted coupling .
- Comparison : Fluorine atoms improve bioavailability and binding affinity but complicate synthesis .
Data Tables
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Findings and Implications
- Substituent Effects : Ethyl groups enhance lipophilicity, favoring membrane penetration, while halogens (Cl, Br) improve target binding via electronegativity .
- Biological Activity : Heterocyclic modifications (e.g., triazole in VUAA1) confer receptor specificity, whereas sulfonyl or isothiourea groups enable enzyme modulation .
- Synthetic Complexity : Fluorinated and heterocyclic analogs require advanced techniques (e.g., microwave synthesis), increasing production costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
